molecular formula C17H19N3O2S B2598941 2-((6-phenylpyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 893990-50-6

2-((6-phenylpyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2598941
CAS No.: 893990-50-6
M. Wt: 329.42
InChI Key: XJAOLWOBTGMJHW-UHFFFAOYSA-N
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Description

2-((6-Phenylpyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic compound featuring a pyridazine core linked to a tetrahydrofuran-methylacetamide group via a thioether bridge. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel small-molecule inhibitors. The pyridazine-thioacetamide scaffold is recognized as a privileged structure in pharmaceutical research, with demonstrated potential in modulating various biological targets . Compounds within this structural class have been investigated for their efficacy against infectious diseases and in oncology research, showing promising cytotoxic activity against human cancer cell lines . The molecular architecture, which combines a lipophilic aryl component with a heterocyclic polar head group, is often explored for its ability to interact with enzyme active sites and biological membranes. Researchers utilize this compound as a key intermediate or building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . Its core structure is a valuable asset for probing biological mechanisms and optimizing pharmacological properties, including potency and selectivity. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-16(18-11-14-7-4-10-22-14)12-23-17-9-8-15(19-20-17)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAOLWOBTGMJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((6-phenylpyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, with the CAS number 893990-50-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its antimicrobial and anticancer activities.

The molecular formula of the compound is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S, with a molecular weight of 329.4 g/mol. The structure consists of a pyridazine ring, a thioether linkage, and a tetrahydrofuran moiety, which may contribute to its biological properties.

PropertyValue
CAS Number893990-50-6
Molecular FormulaC17H19N3O2S
Molecular Weight329.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with thiol and acetamide precursors. Detailed methodologies can vary based on the specific synthetic route employed.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridazine derivatives. Although specific data for this compound is limited, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that structural features similar to those in this compound could confer similar antimicrobial properties .

Anticancer Activity

The anticancer potential of pyridazine derivatives has been extensively studied. In vitro assays indicate that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For example, certain pyridazine-based compounds have shown IC50 values in the micromolar range against these cell lines . The mechanism of action often involves apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various pyridazine derivatives against E. coli and S. aureus. Compounds exhibiting thioether linkages showed enhanced activity compared to their non-thioether counterparts.
    • Results : Minimum Inhibitory Concentration (MIC) values ranged from 62.5 µg/mL to 125 µg/mL for effective compounds.
  • Anticancer Potential : In another investigation, derivatives were tested on HeLa cells, revealing that certain substitutions on the pyridazine ring significantly increased antiproliferative activity.
    • Findings : The most active compound demonstrated an IC50 value of approximately 226 µg/mL against HeLa cells, indicating moderate efficacy.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. In silico studies suggest potential interactions with key proteins in bacterial resistance mechanisms and cancer cell signaling pathways.

Comparison with Similar Compounds

Pyridazine vs. Pyrimidoindole Derivatives

Compound 33 (2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide) shares the same N-(tetrahydrofuran-2-yl)methyl substituent but replaces the pyridazine core with a pyrimidoindole system.

Pyridazine vs. Pyridine Derivatives

CD73 inhibitors such as 1b (2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide) and 1c (2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide) feature a pyridine core with biaryl substituents. The pyridazine core in the target compound may offer distinct electronic properties (e.g., reduced electron density) compared to pyridine, influencing enzyme inhibition potency .

Pyridazine vs. Triazinoindole Derivatives

Compounds 23–27 from (e.g., N-(4-(cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide) utilize a triazinoindole core. These derivatives exhibit higher molecular weight and planar aromatic systems, which may enhance DNA intercalation or protein binding compared to pyridazine-based analogues .

Substituent-Based Comparisons

N-Substituent Variations

  • N-(4-Methylthiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide (CAS: 893990-34-6): Replaces the tetrahydrofuran-2-ylmethyl group with a 4-methylthiazole substituent.
  • Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide): Feature electron-withdrawing trifluoromethyl groups, which enhance metabolic stability but reduce solubility compared to the target compound’s tetrahydrofuran moiety .

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